molecular formula C9H10N2 B14500884 3,4-Dimethylpyrrolo[1,2-a]pyrazine CAS No. 64608-64-6

3,4-Dimethylpyrrolo[1,2-a]pyrazine

Cat. No.: B14500884
CAS No.: 64608-64-6
M. Wt: 146.19 g/mol
InChI Key: RWOJBYQXLMZJMR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpyrrolo[1,2-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrrole-derived α,β-alkynyl ketones. The process typically includes the following steps :

  • Preparation of pyrrole-derived α,β-alkynyl ketones.
  • Introduction of different groups into the alkyne via Sonogashira cross-coupling.
  • Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
  • Gold-catalyzed cyclization of pyrazoles by alkyne groups.
  • Final cyclization using sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrazines with various functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antiviral, and antifungal activities, making it a candidate for developing new antibiotics and antiviral drugs.

    Medicine: Shows promise in anticancer research due to its ability to inhibit cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyrrolo[1,2-a]pyrazine involves interactions with various molecular targets and pathways . For instance:

    Anticancer Activity: Inhibition of protein kinases (e.g., MAP kinase, cyclin-dependent kinase) and suppression of the HIF-1 pathway.

    Antimicrobial Activity: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

    Anti-inflammatory Activity: Modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

3,4-Dimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine . While both compounds share a similar core structure, they exhibit different biological activities:

    This compound: More effective as an antimicrobial, antifungal, and antiviral agent.

    5H-pyrrolo[2,3-b]pyrazine: Shows greater activity in kinase inhibition and anticancer research.

Other similar compounds include pyrrolo[1,2-a]pyrazine-1,4-dione and 1-ethylidene-2,6-diformyl-1,2-dihydropyrrolo[1,2-a]pyrazine .

Properties

CAS No.

64608-64-6

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,4-dimethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H10N2/c1-7-8(2)11-5-3-4-9(11)6-10-7/h3-6H,1-2H3

InChI Key

RWOJBYQXLMZJMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C2C=N1)C

melting_point

50 °C

physical_description

Solid

Origin of Product

United States

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